molecular formula C10H12N8O2 B11480866 1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-

1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-

Cat. No.: B11480866
M. Wt: 276.26 g/mol
InChI Key: WCCLMPBJMVDOKT-UHFFFAOYSA-N
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Description

N-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound that features multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole rings, followed by the introduction of the pyrazole moiety. Key reagents include hydrazine derivatives, nitriles, and various catalysts to facilitate ring formation and functional group modifications. Reaction conditions often involve controlled temperatures and pH levels to ensure the stability of intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that prioritize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Purification steps, including recrystallization and chromatography, are crucial to obtaining a high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxadiazole rings can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the heterocyclic rings.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions vary but often involve solvents like dichloromethane or ethanol and controlled temperatures to optimize reaction rates and yields.

Major Products

Major products from these reactions include various substituted derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

N-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers with unique properties.

Mechanism of Action

The mechanism of action of N-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to therapeutic effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Cephalexin: An antibiotic with a different core structure but similar functional groups.

Uniqueness

N-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]amine is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research and industrial applications.

Properties

Molecular Formula

C10H12N8O2

Molecular Weight

276.26 g/mol

IUPAC Name

4-[5-[(1-ethylpyrazol-4-yl)methylamino]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C10H12N8O2/c1-2-18-5-6(4-13-18)3-12-10-14-9(17-19-10)7-8(11)16-20-15-7/h4-5H,2-3H2,1H3,(H2,11,16)(H,12,14,17)

InChI Key

WCCLMPBJMVDOKT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=NC(=NO2)C3=NON=C3N

Origin of Product

United States

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